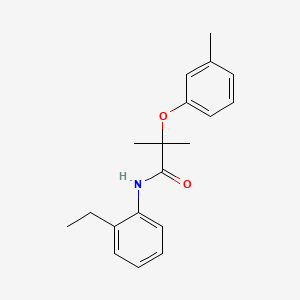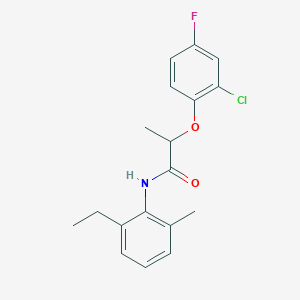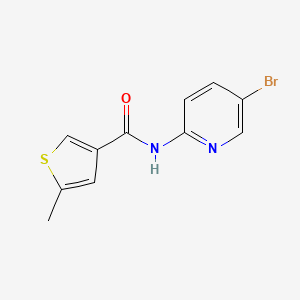
1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine
Vue d'ensemble
Description
1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine (CEBP) is a synthetic compound that has been shown to have potential applications in scientific research. CEBP belongs to the class of piperazine derivatives and has a molecular formula of C20H28N2O2. In
Mécanisme D'action
1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine acts as a modulator of ion channels and receptors in the brain. It has been shown to bind to the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This binding leads to an increase in the activity of the receptor, resulting in an overall increase in inhibitory signaling in the brain. This compound has also been shown to modulate the activity of certain potassium channels, which could lead to the development of new treatments for epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, leading to an overall increase in inhibitory signaling in the brain. This increase in inhibitory signaling has been shown to have anti-convulsant effects, making this compound a potential treatment for epilepsy. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine in lab experiments is its high affinity for certain protein targets, which makes it a useful tool for drug discovery. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on 1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine. One area of interest is the development of new treatments for epilepsy and other neurological disorders based on the activity of this compound on ion channels and receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in drug discovery. Finally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more useful for scientific research.
Applications De Recherche Scientifique
1-cyclohexyl-4-(2-ethoxybenzoyl)piperazine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and Parkinson's disease. This compound has also been studied for its potential use in drug discovery, as it has been shown to have a high affinity for certain protein targets.
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYYXXWDPTYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)



